3-Acetyl-2,6-dimethoxypyridine
Overview
Description
3-Acetyl-2,6-dimethoxypyridine (ADM) is a pyridine derivative . It is a natural product derived from the aerial parts of Piper betle L. and is also commonly found in the essential oil extracts of some species of plants, such as Azadirachta indica and Ocimum americanum.
Synthesis Analysis
While specific synthesis methods for 3-Acetyl-2,6-dimethoxypyridine were not found in the search results, it’s worth noting that it is used in scientific research due to its unique properties. It finds applications in various fields, enabling breakthroughs in drug development and organic synthesis.Molecular Structure Analysis
The molecular formula of 3-Acetyl-2,6-dimethoxypyridine is C9H11NO3 . It has a molecular weight of 181.19 .Physical And Chemical Properties Analysis
3-Acetyl-2,6-dimethoxypyridine is a solid at room temperature . It has a melting point of 76-80°C . Its density is 1.117g/cm3 , and it has a boiling point of 291.3ºC at 760 mmHg .Scientific Research Applications
Organic Synthesis and Chemical Modification
The precursor role of 2,6-dimethoxypyridine in synthesizing complex organic molecules is significant. For instance, it serves as a starting material in the synthesis of 2,2′,6,6′-Tetramethoxy-4,4′-diphenylphosphinoyl-3,3′-bipyridyl , showcasing its utility in constructing bipyridyl compounds with potential applications in material science and catalysis (Chen Yu-yan, 2004). Moreover, modifications of similar pyridine derivatives have been explored for generating novel linearly fused oxazoloindoles with antimicrobial properties, highlighting the versatility of pyridine scaffolds in medicinal chemistry applications (Dundappa S. Donawade, A. Raghu, G. S. Gadaginamath, 2007).
Antimicrobial Activity
The chemical modification of pyridine derivatives has been extensively studied for their antimicrobial efficacy. New pyridothienopyrimidines and pyridothienotriazines synthesized from 5-Acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides demonstrated significant in vitro antimicrobial activities, indicating the potential of these compounds in developing new antibacterial and antifungal agents (A. Abdel-rahman, E. A. Bakhite, E. A. Al-Taifi, 2002).
Bioactive Compound Synthesis
Research into the enzymatic modification of 2,6-dimethoxyphenol highlights its potential as an antioxidant. Laccase-catalyzed oxidation produces dimers with higher antioxidant capacity than the substrate, suggesting applications in food science and nutraceuticals to enhance the nutritional value and stability of products (O. E. Adelakun, T. Kudanga, I. Green, M. Roes-Hill, S. Burton, 2012).
Safety And Hazards
3-Acetyl-2,6-dimethoxypyridine is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding ingestion and inhalation, not getting it on skin or in eyes, and using personal protective equipment .
Relevant Papers One relevant paper found discusses the use of 2,6-dimethoxypyridine for interface chemistry engineering to fabricate reproducible high-efficiency planar perovskite solar cells . While this paper does not specifically mention 3-Acetyl-2,6-dimethoxypyridine, it does highlight the potential of dimethoxypyridine derivatives in the field of solar cell research .
properties
IUPAC Name |
1-(2,6-dimethoxypyridin-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(11)7-4-5-8(12-2)10-9(7)13-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVALWZXGBXJZPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584737 | |
Record name | 1-(2,6-Dimethoxypyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-2,6-dimethoxypyridine | |
CAS RN |
870703-62-1 | |
Record name | 1-(2,6-Dimethoxy-3-pyridinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870703-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,6-Dimethoxypyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Acetyl-2,6-dimethoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.